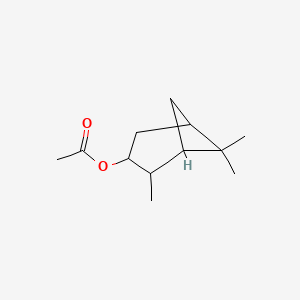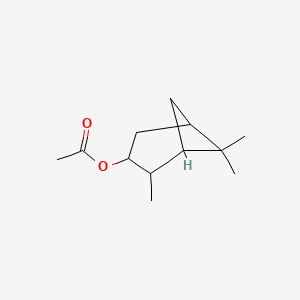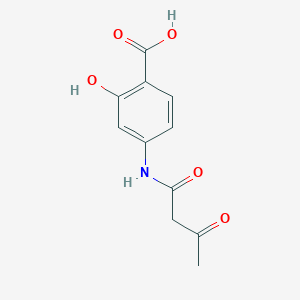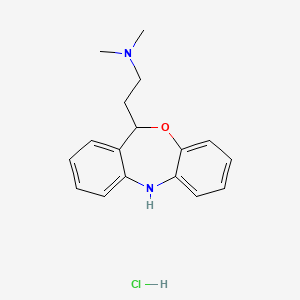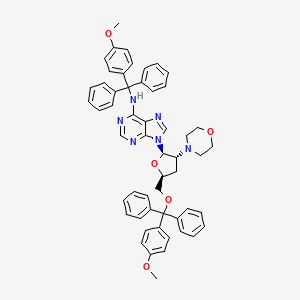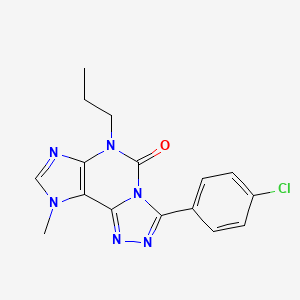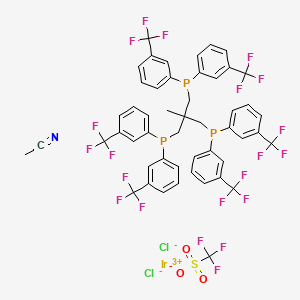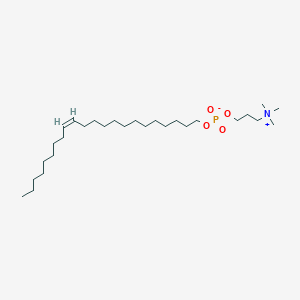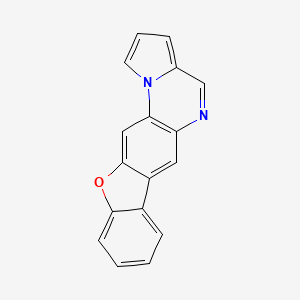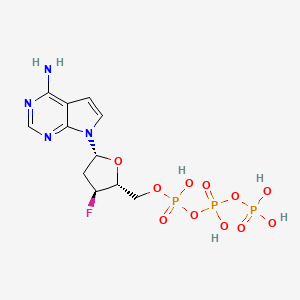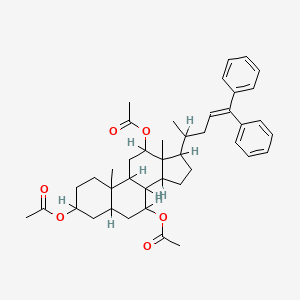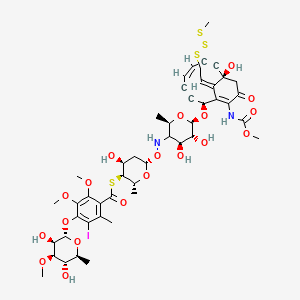
Calicheamicin alpha 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calicheamicin alpha 3 is a potent enediyne antitumor antibiotic derived from the bacterium Micromonospora echinospora. It is known for its ability to induce double-stranded DNA breaks, making it highly effective in targeting cancer cells. This compound has been utilized in the development of antibody-drug conjugates (ADCs) for the treatment of various leukemias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calicheamicin alpha 3 involves complex chemical reactions, including the formation of enediyne cores and glycosylation. One of the key steps is the conjugation of calicheamicin to antibodies. This is achieved by synthesizing an activated calicheamicin containing a disulfide to 5-nitropyridine-2-thiol, a reactive leaving group, to yield the linker drug .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Micromonospora echinospora. The production can be enhanced by optimizing fermentation conditions and using in situ resin adsorption techniques to increase yield .
Análisis De Reacciones Químicas
Types of Reactions
Calicheamicin alpha 3 undergoes various chemical reactions, including:
Oxidation: The enediyne core can undergo oxidation reactions.
Reduction: Reduction reactions can modify the functional groups attached to the enediyne core.
Substitution: Substitution reactions can occur at the glycosylation sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of calicheamicin with modified functional groups, which can be used for further conjugation to antibodies or other therapeutic agents .
Aplicaciones Científicas De Investigación
Calicheamicin alpha 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enediyne chemistry and DNA cleavage mechanisms.
Biology: Employed in research on DNA damage and repair mechanisms.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems.
Mecanismo De Acción
Calicheamicin alpha 3 exerts its effects by binding to the minor groove of DNA and causing double-stranded breaks. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparación Con Compuestos Similares
Similar Compounds
Esperamicin: Another enediyne antibiotic with similar DNA-cleaving properties.
Dynemicin: A hybrid enediyne antibiotic with both anthraquinone and enediyne moieties.
Neocarzinostatin: A chromoprotein antibiotic with enediyne core.
Uniqueness
Calicheamicin alpha 3 is unique due to its highly potent DNA-cleaving ability at sub-picomolar concentrations, making it one of the most effective antitumor agents known. Its use in ADCs also highlights its versatility and effectiveness in targeted cancer therapy .
Propiedades
Número CAS |
103716-13-8 |
|---|---|
Fórmula molecular |
C47H59IN2O19S4 |
Peso molecular |
1211.1 g/mol |
Nombre IUPAC |
S-[(2R,3S,4S,6S)-6-[[(2R,4S,5R,6R)-4,5-dihydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C47H59IN2O19S4/c1-20-29(38(60-5)41(62-7)39(31(20)48)68-45-37(56)40(61-6)34(53)22(3)66-45)43(57)72-42-23(4)64-28(18-25(42)51)69-50-32-21(2)65-44(36(55)35(32)54)67-27-14-12-10-11-13-16-47(59)19-26(52)33(49-46(58)63-8)30(27)24(47)15-17-71-73-70-9/h10-11,15,21-23,25,27-28,32,34-37,40,42,44-45,50-51,53-56,59H,17-19H2,1-9H3,(H,49,58)/b11-10-,24-15-/t21-,22+,23-,25+,27+,28+,32?,34+,35+,36-,37-,40-,42-,44+,45+,47+/m1/s1 |
Clave InChI |
LOIKQPQFDFXTOY-NYTHOTATSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C(=C(C(=C2OC)OC)C(=O)S[C@@H]3[C@H](O[C@H](C[C@@H]3O)ONC4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5C#C/C=C\C#C[C@@]\6(CC(=O)C(=C5/C6=C/CSSSC)NC(=O)OC)O)C)C)C)I)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)O)NOC4CC(C(C(O4)C)SC(=O)C5=C(C(=C(C(=C5OC)OC)OC6C(C(C(C(O6)C)O)OC)O)I)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


